molecular formula C16H29BrO2 B12628350 Methyl 15-bromopentadec-5-enoate CAS No. 918905-75-6

Methyl 15-bromopentadec-5-enoate

Cat. No.: B12628350
CAS No.: 918905-75-6
M. Wt: 333.30 g/mol
InChI Key: WMQXZSZBCRJTRD-UHFFFAOYSA-N
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Description

Methyl 15-bromopentadec-5-enoate is an organic compound with the molecular formula C16H29BrO2. It is a brominated ester, characterized by the presence of a bromine atom attached to the 15th carbon of a pentadec-5-enoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 15-bromopentadec-5-enoate can be synthesized through a multi-step process. One common method involves the bromination of pentadec-5-enoic acid, followed by esterification with methanol. The bromination step typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated acid with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The bromination and esterification reactions can be optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 15-bromopentadec-5-enoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-).

    Addition Reactions: The double bond in the pentadec-5-enoate chain can participate in addition reactions with reagents like hydrogen (H2), halogens (Br2, Cl2), and hydrogen halides (HBr, HCl).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation; bromine (Br2) in carbon tetrachloride (CCl4) for halogenation.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

    Substitution: Formation of methyl 15-hydroxypentadec-5-enoate, methyl 15-aminopentadec-5-enoate, or methyl 15-thiopentadec-5-enoate.

    Addition: Formation of methyl 15-bromo-16-chloropentadecane or methyl 15,16-dibromopentadecane.

    Oxidation: Formation of 15-bromopentadecanoic acid or 15-bromopentadecanone.

Scientific Research Applications

Methyl 15-bromopentadec-5-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of methyl 15-bromopentadec-5-enoate depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, leading to disruption of cellular processes. The bromine atom can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to antimicrobial effects. The double bond in the pentadec-5-enoate chain can also participate in reactions that modify the compound’s activity.

Comparison with Similar Compounds

Methyl 15-bromopentadec-5-enoate can be compared with other brominated esters and alkenes:

    Methyl 15-chloropentadec-5-enoate: Similar structure but with a chlorine atom instead of bromine. Chlorinated compounds generally have different reactivity and biological activity compared to brominated ones.

    Methyl 15-iodopentadec-5-enoate: Contains an iodine atom, which is larger and more reactive than bromine. Iodinated compounds often have higher biological activity.

    Methyl 15-bromopentadecanoate:

These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of both a bromine atom and a double bond.

Properties

CAS No.

918905-75-6

Molecular Formula

C16H29BrO2

Molecular Weight

333.30 g/mol

IUPAC Name

methyl 15-bromopentadec-5-enoate

InChI

InChI=1S/C16H29BrO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h6,8H,2-5,7,9-15H2,1H3

InChI Key

WMQXZSZBCRJTRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC=CCCCCCCCCCBr

Origin of Product

United States

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